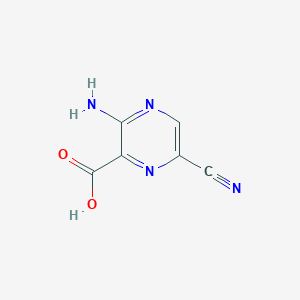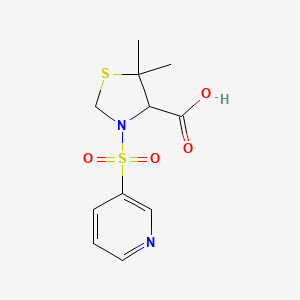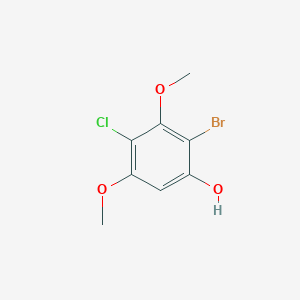
3-Amino-6-cyanopyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-cyanopyrazine-2-carboxylic acid is a versatile organic compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol . This compound belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of amino, cyano, and carboxylic acid functional groups makes this compound a valuable building block in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-cyanopyrazine-2-carboxylic acid typically involves the reaction of suitable pyrazine derivatives with appropriate reagents. One common method includes the use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate, which undergoes nucleophilic substitution reactions to introduce the amino and carboxylic acid groups . The reaction conditions often involve the use of palladium-catalyzed cyanation and subsequent nucleophilic fluorination and nitrile hydration steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-6-cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Amino-6-cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and metal-organic frameworks.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-amino-6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of functional groups such as the amino and cyano groups allows for specific interactions with target molecules, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-pyrazinecarboxylic acid: This compound has a similar structure but lacks the cyano group, which affects its reactivity and applications.
3-Aminopyrazine-2-carboxylic acid: Another related compound with different functional groups, leading to variations in its chemical behavior and uses.
Uniqueness: 3-Amino-6-cyanopyrazine-2-carboxylic acid is unique due to the presence of both amino and cyano groups, which provide distinct reactivity patterns and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with metals further enhances its versatility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H4N4O2 |
|---|---|
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
3-amino-6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c7-1-3-2-9-5(8)4(10-3)6(11)12/h2H,(H2,8,9)(H,11,12) |
InChI-Schlüssel |
IDMYVNQNGWCNDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)

![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)


![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)

![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
